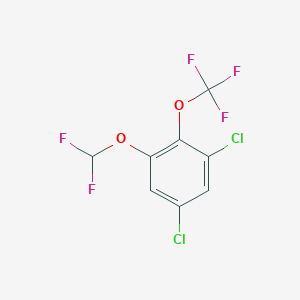

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene

描述

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 5, a difluoromethoxy group (-OCHF₂) at position 3, and a trifluoromethoxy group (-OCF₃) at position 2. The molecular formula is C₇H₃Cl₂F₅O₂, with a molecular weight of 307.00 g/mol (calculated). The compound’s structure combines electron-withdrawing substituents (Cl, -OCF₃, -OCHF₂), which confer high thermal stability, lipophilicity, and resistance to metabolic degradation.

属性

IUPAC Name |

1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPVRTHAQLFHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)OC(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Halogenation

The synthesis typically begins with a dichlorobenzene derivative such as 1,2-dichloro-4-(trifluoromethoxy)benzene, which can be prepared or procured commercially. Chlorination steps are performed using standard aromatic substitution protocols with reagents like chlorine gas or sulfuryl chloride under controlled temperatures (0 to 40 °C) and often in the presence of acids such as sulfuric acid to direct substitution.

Introduction of Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is introduced via nucleophilic substitution on chlorinated aromatic precursors. One patented method involves the reaction of chlorinated benzene with trifluoromethoxide sources in the presence of suitable catalysts, such as copper(I) chloride, at elevated temperatures (200–280 °C) to facilitate substitution. The use of copper catalysts enhances reaction efficiency and selectivity.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is incorporated through specialized etherification reactions, often involving difluoromethanol derivatives or difluoromethoxide salts reacting with activated aromatic halides. Reaction conditions typically require anhydrous organic solvents (e.g., methylene chloride or toluene), bases or reaction aids such as 4-dimethylaminopyridine (DMAP), and controlled temperatures to avoid side reactions.

Nitration and Reduction as Intermediate Steps

In some synthetic routes, nitration of chlorinated trifluoromethoxybenzenes is performed as an intermediate step to introduce nitro groups that can be subsequently reduced to amines or converted to other functional groups. Nitration is carried out using nitric acid (65–98%) often in the presence of sulfuric acid as a catalyst, at temperatures ranging from -20 °C to +80 °C. The nitro intermediates can be purified by distillation under reduced pressure before further transformation.

Catalytic Hydrogenation and Final Functionalization

Catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere is employed to reduce nitro intermediates to amines or to facilitate other hydrogenation steps necessary for final functionalization. The final compound is then isolated by standard purification techniques such as extraction, filtration, and distillation.

Detailed Reaction Parameters and Catalysts

| Step | Reagents / Catalysts | Solvents / Reaction Media | Temperature Range (°C) | Pressure | Notes |

|---|---|---|---|---|---|

| Chlorination/Dichlorination | Cl2, Sulfuric acid (catalyst) | Inert solvents (e.g., chloroform) | 0 to 40 | Atmospheric | Controls regioselectivity |

| Trifluoromethoxylation | Copper(I) chloride catalyst | Organic solvents (e.g., toluene) | 200 to 280 | Atmospheric | Facilitates substitution of Cl by OCF3 |

| Difluoromethoxylation | Difluoromethoxide sources, DMAP | Methylene chloride, toluene | Ambient to 80 | Atmospheric | Requires anhydrous conditions |

| Nitration | Nitric acid (65–98%), sulfuric acid | Methylene chloride or neat acid | -20 to 80 | Atmospheric | Intermediate step for further functionalization |

| Catalytic hydrogenation | Pd or Ni catalyst, H2 gas | Ethanol, methanol | 25 to 100 | Elevated (1-5 atm) | Reduces nitro groups, final modifications |

Research Findings and Optimization Insights

Catalyst Efficiency: Copper(I) chloride has been demonstrated to be an effective catalyst for trifluoromethoxylation, improving yields and reducing reaction times compared to uncatalyzed processes.

Temperature Control: Maintaining reaction temperatures within specified ranges (especially 0–40 °C for chlorination and 200–280 °C for trifluoromethoxylation) is critical to minimize by-products and ensure regioselectivity.

Solvent Choice: Use of inert organic solvents such as methylene chloride or toluene is preferred to dissolve reactants and control reaction kinetics, while also facilitating easy separation of products.

Purification: Distillation under reduced pressure is commonly employed to isolate intermediates and the final product, ensuring high purity for subsequent applications.

Summary Table of Preparation Steps

| Step No. | Transformation | Key Reagents/Catalysts | Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Selective dichlorination | Cl2, H2SO4 | 0–40 °C | 1,5-Dichlorobenzene derivative |

| 2 | Trifluoromethoxylation | CuCl catalyst, trifluoromethoxide | 200–280 °C | 2-(trifluoromethoxy)-dichlorobenzene |

| 3 | Difluoromethoxylation | Difluoromethoxide, DMAP | Ambient to 80 °C | 3-difluoromethoxy- derivative |

| 4 | Optional nitration and reduction | HNO3, H2SO4, Pd/Ni catalyst | -20 to 80 °C; hydrogenation | Nitro or amine intermediates (if applicable) |

| 5 | Final purification | Distillation, filtration | Variable | Pure 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene |

This comprehensive synthesis approach combines established aromatic substitution chemistry with advanced fluorination techniques, employing catalysts and reaction aids to achieve the desired complex substitution pattern. The process is adaptable for both laboratory-scale synthesis and industrial production, with emphasis on reaction control, catalyst selection, and purification to ensure high yield and purity.

化学反应分析

Types of Reactions

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

Synthesis and Preparation

The synthesis of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. Common methods include:

- Reagents : Chlorinated benzene derivatives and trifluoromethoxy reagents.

- Conditions : Reactions are often conducted in polar aprotic solvents at elevated temperatures to enhance yield.

Scientific Research Applications

-

Pharmaceutical Development

- The compound is explored for its potential as a pharmaceutical intermediate. Its unique halogenated structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

-

Agrochemicals

- Its properties make it suitable for developing agrochemicals, particularly herbicides and pesticides. The trifluoromethoxy group is known to improve the bioactivity of agrochemical formulations.

-

Material Science

- In material science, this compound serves as a precursor for creating advanced materials with specific chemical properties, such as enhanced thermal stability or chemical resistance.

-

Biological Studies

- Research has indicated that this compound exhibits potential interactions with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding mechanisms.

Case Study 1: Pharmaceutical Applications

A study investigated the use of this compound in synthesizing novel anti-cancer agents. The compound was modified to create derivatives that showed enhanced cytotoxicity against specific cancer cell lines compared to existing treatments.

Case Study 2: Agrochemical Efficacy

In another research project, the compound was tested as part of a formulation for a new herbicide. Results demonstrated that its inclusion significantly improved the efficacy against resistant weed species, suggesting its potential role in sustainable agriculture practices.

作用机制

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzene derivatives from the evidence, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity The target compound’s fluorinated alkoxy groups (-OCF₃, -OCHF₂) are stronger electron-withdrawing groups than the methoxy (-OCH₃) or nitro (-NO₂) groups in 1,5-Dichloro-3-methoxy-2-nitrobenzene. This reduces electrophilic substitution reactivity but enhances thermal and oxidative stability . Nitro groups (as in 1,5-Dichloro-3-methoxy-2-nitrobenzene) are meta-directing and highly reactive, making the compound prone to reduction or explosive decomposition. In contrast, -OCF₃ is ortho/para-directing, favoring different reaction pathways .

Physical Properties

- The brominated analogs () have lower molecular weights (241.00 g/mol) and higher densities (e.g., 1.62 g/cm³ for 1-Bromo-4-(trifluoromethoxy)benzene) compared to the target compound. The presence of bromine (heavier than chlorine) may increase boiling points (153–155°C) but reduce solubility in polar solvents .

- The target compound’s fluorinated groups likely increase lipophilicity, enhancing membrane permeability in biological systems, though this is speculative without direct data.

Brominated analogs () are priced for laboratory-scale use (e.g., JPY 14,000/25g), indicating niche applications in organic synthesis . The target compound’s multiple fluorine substituents may make it suitable for fluorinated polymer precursors or agrochemicals, where stability under harsh conditions is critical.

生物活性

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene (CAS Number: 1803834-07-2) is a halogenated aromatic compound characterized by its complex structure, which includes chlorine and fluorine substituents. Its unique combination of functional groups lends itself to various applications in chemical synthesis and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H3Cl2F5O2. The presence of multiple electronegative atoms such as chlorine and fluorine significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 276.01 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation : It can modulate the activity of receptors involved in signal transduction pathways.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially affecting gene expression and cellular proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of halogenated compounds similar to this compound. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) using MTS cytotoxicity assays.

Key Findings:

- Compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM in different assays.

- The presence of halogens enhanced the cytotoxicity compared to non-halogenated analogs.

Antimicrobial Activity

In addition to antitumor effects, the compound's potential antimicrobial activity has been explored. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed promising results, suggesting that halogenated derivatives could serve as effective antimicrobial agents.

Case Studies

- Study on Halogenated Benzene Derivatives : A comprehensive study investigated the biological activities of various halogenated benzene derivatives, including those structurally related to this compound. The study found that these compounds exhibited significant antiproliferative effects on cancer cell lines and highlighted the importance of fluorine substitution in enhancing biological activity .

- Fluorinated Compounds in Drug Development : Research has shown that fluorinated compounds are increasingly prevalent in drug design due to their enhanced metabolic stability and bioavailability. The incorporation of trifluoromethyl groups has been linked to improved potency against various biological targets .

常见问题

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of fluorinated intermediates.

- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.

Advanced Question: How can researchers resolve contradictions in spectroscopic data for assigning substituent positions in polyhalogenated benzene derivatives?

Methodological Answer:

Conflicting NMR or mass spectrometry data often arise due to overlapping signals or similar isotopic patterns. To address this:

- Combined Spectroscopic Analysis :

- ¹⁹F NMR : Distinct chemical shifts for -OCF₃ (-55 to -60 ppm) and -OCHF₂ (-70 to -75 ppm) help differentiate substituents .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond lengths and angles, as demonstrated in gas-phase electron diffraction studies of (trifluoromethoxy)benzene .

- DFT Calculations : Computational modeling (e.g., Gaussian09) predicts spectroscopic profiles and validates experimental data .

Case Study :

For 1-chloro-2-methoxy-3-(trifluoromethoxy)benzene, discrepancies in ¹H NMR aromatic signals were resolved by comparing experimental data with ab initio calculations, confirming the para relationship between chlorine and methoxy groups .

Basic Question: Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₇H₃Cl₂F₅O₂) and isotopic patterns for Cl/F .

- Multinuclear NMR :

- Elemental Analysis : Validates purity and stoichiometry, especially for halogen content .

Validation Protocol :

Cross-reference data with PubChem or CAS entries (e.g., CAS 17318-08-0 for analogous brominated derivatives) .

Advanced Question: What strategies mitigate regioselectivity challenges during synthesis of multi-substituted benzene derivatives?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects. Strategies include:

- Directing Group Utilization : Temporarily install nitro (-NO₂) or methoxy (-OCH₃) groups to direct halogenation. For example, nitro groups meta-direct electrophiles, enabling precise substitution patterns .

- Protection/Deprotection : Use silyl ethers or benzyl groups to block reactive sites. Post-halogenation, deprotect to introduce desired substituents .

- Low-Temperature Reactions : Slow kinetics at -78°C favor thermodynamic control, reducing side products.

Example :

In the synthesis of 4-(substituted)-5-fluorobenzene-1,2-diamine, SnCl₂·2H₂O-mediated reduction under reflux ensured selective nitro-group reduction without affecting fluorine substituents .

Advanced Question: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Reaction Pathway Modeling : Tools like Reaxys or Pistachio predict feasible routes by analyzing bond dissociation energies and transition states. For instance, Reaxys_BIOCATALYSIS databases identify catalysts for C-F bond formation .

- Solvent Optimization : COSMO-RS simulations evaluate solvent polarity effects on reaction rates and yields. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of -OCF₃ groups .

- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) to determine the feasibility of competing pathways (e.g., para vs. ortho substitution) .

Case Study :

Ab initio calculations for (trifluoromethoxy)benzene confirmed the stability of its planar conformation, guiding synthetic efforts to avoid steric hindrance .

Basic Question: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Hazard Mitigation :

- Waste Disposal : Halogenated waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal .

Documentation :

Refer to SDS sheets for CAS 1261791-02-9 (analogous compound) for specific handling guidelines .

Advanced Question: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : -OCF₃ and -Cl decrease electron density, slowing electrophilic substitution but enhancing oxidative stability.

- Cross-Coupling Catalysis : Pd(PPh₃)₄ or CuI catalyzes Suzuki-Miyaura couplings with aryl boronic acids, but EWGs may require higher temperatures (80–100°C) .

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize catalyst loading and ligand choice (e.g., XPhos for sterically hindered substrates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。